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Compound of Interest

Compound Name: CHIC35

Cat. No.: B1668616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent small-molecule inhibitors of

Sirtuin 1 (SIRT1): CHIC35 and Sirtinol. SIRT1, an NAD+-dependent deacetylase, is a critical

regulator of various cellular processes, including stress resistance, metabolism, and longevity.

Its role in diseases such as cancer and neurodegenerative disorders has made it a significant

target for therapeutic intervention. This document summarizes key experimental data to

facilitate an informed choice of inhibitor for research and drug development purposes.

Performance and Specificity
CHIC35 has emerged as a potent and highly selective inhibitor of SIRT1. As an analog of EX-

527, its mechanism of action involves cooperative binding with NAD+ to the enzyme, which in

turn prevents substrate binding[1]. In contrast, Sirtinol exhibits a broader inhibition profile,

targeting both SIRT1 and SIRT2, classifying it as a dual inhibitor[2][3][4]. This difference in

selectivity is a critical consideration for studies aiming to dissect the specific roles of SIRT1.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for CHIC35 and Sirtinol based

on available experimental data.
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Parameter CHIC35 Sirtinol

SIRT1 IC50 0.124 µM[5] 38-131 µM[3][4][6]

SIRT2 IC50 2.8 µM[5] ~38-57.7 µM[3][7]

SIRT3 IC50 >100 µM[5] Not Reported

Mechanism of Action

Selective SIRT1 inhibitor,

cooperative binding with NAD+

[1]

Dual SIRT1/SIRT2 inhibitor[2]

[3][4]

Cellular Effects
Increases histone H4

acetylation[5]

Induces senescence-like

growth arrest, increases

acetylated p53 levels[7][8][9]

Signaling Pathways and Experimental Workflow
To visualize the context of SIRT1 inhibition and the process of inhibitor evaluation, the following

diagrams are provided.
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Caption: Simplified SIRT1 signaling pathway and points of inhibition by CHIC35 and Sirtinol.
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Caption: General experimental workflow for evaluating SIRT1 inhibitors.

Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorometric)
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This protocol is a common method to determine the half-maximal inhibitory concentration

(IC50) of a compound against SIRT1.

Principle: The assay measures the deacetylase activity of recombinant SIRT1 on a fluorogenic

acetylated peptide substrate. Upon deacetylation by SIRT1, a developer solution cleaves the

peptide, releasing a fluorophore that can be quantified.

Materials:

Recombinant human SIRT1 enzyme

Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

NAD+

SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution containing a protease

Test compounds (CHIC35, Sirtinol) dissolved in DMSO

96-well black microplate

Microplate reader capable of fluorescence detection (Excitation ~350-360 nm, Emission

~450-460 nm)

Procedure:

Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The

final DMSO concentration should be kept below 1%. Prepare a reaction mixture containing

SIRT1 enzyme and NAD+ in assay buffer.

Reaction Setup: To the wells of the microplate, add the test compound dilutions or vehicle

control.

Initiation: Start the reaction by adding the SIRT1 enzyme/NAD+ mixture to all wells, followed

by the fluorogenic substrate.
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Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

Development: Stop the enzymatic reaction by adding the developer solution to each well.

Second Incubation: Incubate the plate at 37°C for an additional 15-30 minutes.

Measurement: Measure the fluorescence intensity using a microplate reader.

Data Analysis: Subtract the background fluorescence (wells without enzyme) from all

readings. Plot the percentage of inhibition against the logarithm of the compound

concentration and fit the data to a dose-response curve to calculate the IC50 value[10][11]

[12][13][14].

Western Blot Analysis of Acetylated p53
This cellular assay determines the effect of SIRT1 inhibitors on the acetylation status of a key

downstream target, p53.

Principle: Cells are treated with a SIRT1 inhibitor, and the levels of acetylated p53 (at a specific

lysine residue, e.g., K382) and total p53 are assessed by Western blotting. An increase in the

ratio of acetylated p53 to total p53 indicates SIRT1 inhibition.

Materials:

Cell line of interest (e.g., MCF-7, HCT116)

Cell culture medium and supplements

Test compounds (CHIC35, Sirtinol)

DNA damaging agent (e.g., etoposide) to induce p53 acetylation

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A,

Nicotinamide)

BCA protein assay kit

SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the desired

concentrations of the SIRT1 inhibitor or vehicle control for a specified period. In some

experiments, a DNA damaging agent is added for the final hours of incubation to stimulate

p53 acetylation.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

Western Blotting: Separate the proteins by electrophoresis and transfer them to a

membrane.

Immunoblotting: Block the membrane and then incubate with the primary antibodies

overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated

secondary antibody.

Detection: After further washing, apply the chemiluminescent substrate and visualize the

protein bands using an imaging system.

Analysis: Quantify the band intensities and normalize the acetyl-p53 and total p53 levels to

the loading control. Calculate the ratio of acetyl-p53 to total p53 to determine the effect of the

inhibitor[15][16][17][18][19].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC
[pmc.ncbi.nlm.nih.gov]

2. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3. selleckchem.com [selleckchem.com]

4. caymanchem.com [caymanchem.com]

5. medchemexpress.com [medchemexpress.com]

6. benchchem.com [benchchem.com]

7. medchemexpress.com [medchemexpress.com]

8. researchgate.net [researchgate.net]

9. Mechanism of human SIRT1 activation by resveratrol - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric
Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

11. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

12. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

13. cdn.caymanchem.com [cdn.caymanchem.com]

14. sigmaaldrich.com [sigmaaldrich.com]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

17. researchgate.net [researchgate.net]

18. researchgate.net [researchgate.net]

19. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell
Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1668616?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7883599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7883599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3467333/
https://www.selleckchem.com/products/sirtinol.html
https://www.caymanchem.com/product/10523/sirtinol
https://www.medchemexpress.com/chic35.html
https://www.benchchem.com/pdf/A_Comparative_Guide_to_SIRT1_Inhibitors_JGB1741_vs_Sirtinol.pdf
https://www.medchemexpress.com/Sirtinol.html
https://www.researchgate.net/figure/Inhibition-of-SIRT1-2-by-sirtinol-induces-senescence-in-BJ-fibroblasts-BJ-fibroblasts_fig8_275646031
https://pubmed.ncbi.nlm.nih.gov/15749705/
https://pubmed.ncbi.nlm.nih.gov/15749705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4727966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4727966/
https://www.abcam.com/en-us/products/assay-kits/sirt1-activity-assay-kit-fluorometric-ab156065
https://www.abcam.com/en-us/products/assay-kits/sirt1-activity-assay-kit-fluorometric-ab156065
https://cdn.caymanchem.com/cdn/insert/10010401.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/329/297/cs1040bul.pdf
https://www.researchgate.net/figure/Western-blot-analysis-of-sIrt1-acetyl-p53-and-p53-in-hepatocellular-carcinoma-cell_fig3_51121813
https://www.researchgate.net/figure/Sirt7-inhibits-the-catalytic-activity-of-Sirt1-A-Western-blot-analysis-of-p53_fig3_319910034
https://www.researchgate.net/figure/Western-blot-analysis-for-Sirtuin-1-SIRT1-A-acetylated-p53-B-phospho-5-Adenosine_fig4_263934310
https://www.researchgate.net/figure/AROS-does-not-suppress-p53-acetylation-under-all-conditions-a-Western-blotting-for_fig5_258823604
https://pmc.ncbi.nlm.nih.gov/articles/PMC1317617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1317617/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Comparative Analysis of SIRT1 Inhibitors: CHIC35 vs.
Sirtinol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668616#comparing-chic35-to-other-sirt1-inhibitors-
like-sirtinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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